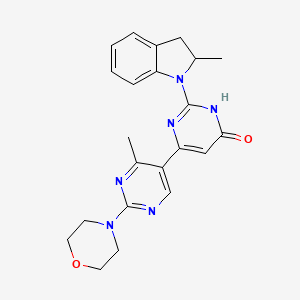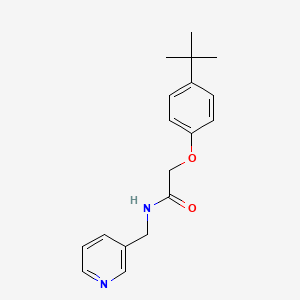
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide, also known as CL220, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry.
Mecanismo De Acción
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed with N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been shown to possess analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. These effects are thought to be mediated through the modulation of GABA-A receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its selectivity for GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the main limitations of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy profiles of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide in humans.
Direcciones Futuras
There are several future directions for the study of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new drugs based on the structure of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide with improved efficacy and safety profiles. Another area of interest is the study of the role of GABA-A receptors in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzylamine with isobutyryl chloride and sodium hydroxide to form N-benzyl-N-isopropyl-2-chlorobenzamide, which is then reacted with hydroxylamine hydrochloride and sodium acetate to produce N-benzyl-N-isopropyl-2-hydroxybenzamide. This intermediate is then reacted with methyl isoxazole-4-carboxylate and triethylamine to form N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. In neuroscience, it has been shown to modulate the activity of GABA-A receptors, making it a potential candidate for the treatment of anxiety and other neurological disorders. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14(2)24(13-16-9-5-4-6-10-16)21(25)19-15(3)26-23-20(19)17-11-7-8-12-18(17)22/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYALPNPEPTZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)

![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)

![4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)